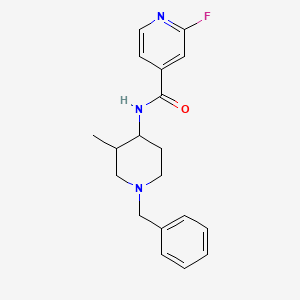

N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be based on the piperidine ring, a benzyl group, a methyl group, a fluoropyridine group, and a carboxamide group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and others .Wissenschaftliche Forschungsanwendungen

Pharmacology: Opioid Receptor Research

This compound has been utilized in the study of opioid receptors due to its structural similarity to known opioid compounds. It can serve as a reference molecule for understanding the binding affinity and activity at opioid receptors, which is crucial for developing new analgesics and treatments for opioid addiction .

Toxicology: Metabolite Analysis

In forensic toxicology, this compound is of interest for its potential metabolites. Understanding its metabolic pathways can help in the detection and analysis of new synthetic opioids in biological samples, which is essential for addressing the challenges posed by new psychoactive substances .

Neuroscience: Neurotransmitter Modulation

Research into the modulation of neurotransmitter systems, particularly those involving dopamine and serotonin, may benefit from this compound. Its structure allows for the exploration of its effects on neurotransmitter release and reuptake, contributing to the study of neurological disorders and potential therapeutic agents .

Chemical Biology: Enzyme Inhibition

The compound’s interaction with various enzymes could be studied to understand its inhibitory or modulatory effects. This is particularly relevant in the context of diseases where enzyme dysfunction plays a role, and the compound could serve as a lead for drug development .

Molecular Modeling: Receptor-Ligand Interactions

Due to its complex structure, this compound is suitable for molecular modeling studies to predict receptor-ligand interactions. This can aid in the design of new molecules with improved pharmacological profiles for various receptors .

Synthetic Chemistry: Precursor for Derivatives

As a synthetic intermediate, this compound can be used to create a variety of derivatives. These derivatives can then be screened for a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Drug Discovery: Lead Compound Optimization

In drug discovery, this compound can act as a lead structure for optimization. By modifying its chemical groups, researchers can enhance its pharmacokinetic properties and reduce toxicity, leading to the development of safer and more effective drugs .

Analytical Chemistry: Standard for Calibration

In analytical chemistry, it can be used as a standard for calibrating instruments like mass spectrometers. This ensures accurate measurement of similar compounds in complex biological matrices .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (opioid receptors) by binding to them, which can result in changes such as analgesia or euphoria .

Biochemical Pathways

Similar compounds, like fentanyl analogs, are known to affect pathways involving opioid receptors . The downstream effects of these interactions can include pain relief and feelings of euphoria.

Pharmacokinetics

It is known that fentanyl analogs generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These processes can impact the compound’s bioavailability.

Result of Action

Similar compounds, like fentanyl analogs, are known to produce effects such as analgesia and euphoria . They can also lead to addiction and severe adverse effects, including coma and death .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-benzyl-3-methylpiperidin-4-yl)-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O/c1-14-12-23(13-15-5-3-2-4-6-15)10-8-17(14)22-19(24)16-7-9-21-18(20)11-16/h2-7,9,11,14,17H,8,10,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUIMVLIRQESNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1NC(=O)C2=CC(=NC=C2)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Benzyl-3-methylpiperidin-4-YL)-2-fluoropyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)

![1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2924836.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-methylthiophene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2924842.png)

![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-phenylacetamide](/img/structure/B2924851.png)